8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride

Catalog No.
S6503634
CAS No.
2742659-42-1
M.F
C13H23ClN2O4
M. Wt
306.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octan...

CAS Number

2742659-42-1

Product Name

8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride

IUPAC Name

8-O-tert-butyl 1-O-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate;hydrochloride

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

InChI

InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-9-5-6-13(15,8-14-7-9)10(16)18-4;/h9,14H,5-8H2,1-4H3;1H

InChI Key

IITQWTJIJBGHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)OC.Cl

8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride is a bicyclic compound characterized by its unique diazabicyclo structure, which includes two nitrogen atoms in a bicyclic framework. This compound has a molecular formula of C13H22N2O4C_{13}H_{22}N_2O_4 and a molecular weight of approximately 270.34 g/mol. Its structure features tert-butyl and methyl substituents, which contribute to its physical properties and biological activity. The compound is typically encountered in the form of a hydrochloride salt, enhancing its solubility and stability in various applications.

The chemical reactivity of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride can be attributed to the presence of the carboxylate functional groups. These groups can undergo typical carboxylic acid reactions such as esterification and amidation. Additionally, the nitrogen atoms in the bicyclic structure may participate in nucleophilic substitutions or coordinate with metal ions, making this compound a potential ligand in coordination chemistry.

Research indicates that compounds containing the diazabicyclo[3.2.1]octane scaffold exhibit significant biological activity, particularly in medicinal chemistry. This specific compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors involved in neurological and cardiovascular functions. Its structural features may enhance binding affinity and selectivity compared to other compounds lacking such modifications.

The synthesis of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride typically involves multi-step organic reactions:

  • Formation of the Bicyclic Core: The initial step often includes the cyclization of appropriate precursors to form the diazabicyclo framework.
  • Introduction of Functional Groups: Subsequent reactions introduce tert-butyl and methyl groups at specific positions on the bicyclic structure.
  • Carboxylation: The addition of carboxylic acid groups via methods such as carbonylation or direct carboxylation reactions.
  • Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form for improved solubility.

8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride finds applications in:

  • Pharmaceuticals: As a potential lead compound for drug development targeting neurological disorders.
  • Chemical Research: Utilized as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as additives in various formulations.

Studies on the interactions of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride with biological macromolecules reveal its potential to modulate enzyme activity or receptor binding. In vitro assays have shown that this compound can influence signaling pathways relevant to cell proliferation and apoptosis, indicating its possible role as an anticancer agent or neuroprotective agent.

Several compounds share structural similarities with 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride:

Compound NameCAS NumberUnique Features
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate201162-53-0Lacks methyl substitution at position 1
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-5Different bicyclic framework
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-2Variations in ring size and substitution
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate198989-07-0Similar core structure but different substituents

The uniqueness of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride lies in its specific substitution pattern and the presence of both carboxylic acid groups on the bicyclic framework, which may enhance its biological activity compared to similar compounds.

This detailed exploration highlights the significance of this compound within chemical research and potential therapeutic applications while illustrating its distinctiveness among related chemical entities.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

306.1346349 g/mol

Monoisotopic Mass

306.1346349 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-25-2023

Explore Compound Types